N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide, commonly known as DPF-1181, is a novel cannabinoid receptor 1 (CB1) antagonist. It is a potent and selective CB1 antagonist that has been developed for potential therapeutic use in various diseases and disorders.
Mecanismo De Acción
DPF-1181 acts as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which means that it blocks the activity of this compound receptors in the brain and peripheral tissues. This compound receptors are involved in regulating various physiological processes, including appetite, metabolism, and pain perception. By blocking this compound receptors, DPF-1181 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPF-1181 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing food intake and body weight, improving glucose tolerance, reducing drug-seeking behavior, and modulating pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DPF-1181 is its potency and selectivity as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which makes it a useful tool for studying the role of this compound receptors in various physiological processes. However, one limitation of DPF-1181 is its relatively short half-life, which may limit its utility in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DPF-1181. One area of interest is its potential therapeutic applications in obesity, diabetes, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of DPF-1181 and its effects on various physiological processes. Finally, there is a need for the development of more potent and longer-lasting N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonists for use in preclinical and clinical studies.
Métodos De Síntesis
DPF-1181 is synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with 2-bromo-3-chloropyridine to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(2-bromoethyl)-5-ethylisoxazole-4-carboxylic acid to form DPF-1181.
Aplicaciones Científicas De Investigación
DPF-1181 has been extensively studied for its potential therapeutic applications in various diseases and disorders, including obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in animal models of diabetes. Additionally, DPF-1181 has been found to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-ethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c1-2-13-9-16(26-23-13)17(24)22-10-11-4-3-7-21-18(11)25-15-6-5-12(19)8-14(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULAOIJAMRSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.